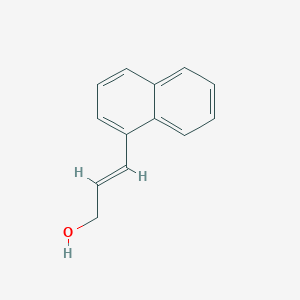

3-(1-Naphthyl)allyl alcohol

Übersicht

Beschreibung

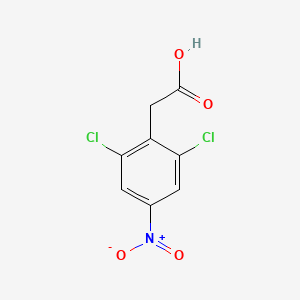

3-(1-Naphthyl)allyl alcohol is a useful research compound. Its molecular formula is C13H12O and its molecular weight is 184.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(1-Naphthyl)allyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Naphthyl)allyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Ru-Catalyzed Allylation of Indoles : The research demonstrates the use of allylic alcohols, including 3-(1-Naphthyl)allyl alcohol, in the Ru-catalyzed allylation of indoles. This process is efficient, favoring branched products, and is selective, avoiding N-allylation (Gruber, Zaitsev, Wörle, Pregosin, & Veiros, 2009).

Sc(OTf)3-Catalyzed Direct Allylation Reactions : This study discusses the use of Sc(OTf)3 in catalyzing direct allylation reactions of alcohols, including 3-(1-Naphthyl)allyl alcohol, with allyltrimethylsilane, offering a neutral and mild reaction condition (Di, Yoshimura, Naito, Kimura, & Kondo, 2018).

Palladium-Catalyzed C-Allylation : The study shows that 1- or 2-naphthols can be selectively C-allylated using 3-(1-Naphthyl)allyl alcohol under neutral conditions, highlighting the applicability of this process in multiple allylation of dihydroxynaphthalene (Tada, Satake, Shimizu, & Yamamoto, 1996).

Synthesis and Chemical Transformations

Synthesis of Diastereomerically Pure 1,2,4-Trioxanes : The synthesis of β-naphthyl-substituted 1,2,4-trioxanes using a sequence of singlet oxygen ene reaction of allylic alcohols, including 3-(1-Naphthyl)allyl alcohol, is discussed. This process involves Lewis acid catalyzed peroxyacetalization (Griesbeck, El-Idreesy, & Lex, 2006).

1,3-Transposition of Allylic Alcohols : An efficient method for the 1,3-transposition of allylic alcohols, including 3-(1-Naphthyl)allyl alcohol, based on lithium naphthalenide induced reductive elimination is presented (Wu, Liu, & Zhu, 2008).

Ultrasound-Assisted Synthesis Optimization : This research optimized the ultrasound-assisted synthesis of allyl 1-naphthyl ether, demonstrating a significant reduction in reaction time and improvement in yield (Fernandes, Carvalho, Luchez, Politi, & Brandt, 2011).

Biochemical and Stereochemical Studies

Kinetic Resolution of Secondary Alcohols : A study on the kinetic resolution of secondary benzylic alcohols by rabbit gastric lipase-mediated acylation, which showed high enantioselectivity for 1-[2-(6-methoxy)naphthyl]ethanol, a compound similar in structure to 3-(1-Naphthyl)allyl alcohol (Legros, Toffano, Drayton, Rivard, & Fiaud, 1997).

Formation of β-Sheet-like Structures : The ability of (R)-(1-Naphthyl)glycyl-(R)-phenylglycine to form inclusion compounds with ethers or allylic alcohols, leading to "parallel or antiparallel" β-sheet-like structures, highlights the stereochemical versatility of naphthyl-containing compounds (Akazome, Sumikawa, Sonobe, & Ogura, 1996).

Eigenschaften

IUPAC Name |

(E)-3-naphthalen-1-ylprop-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-9,14H,10H2/b8-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRCHIBWBVZSIY-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=C/CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(e)-3-(Naphthalen-1-yl)prop-2-en-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of identifying 3-(1-naphthyl)allyl alcohol in this study?

A1: Identifying 3-(1-naphthyl)allyl alcohol as a metabolite provides valuable insight into the biodegradation pathway of phenanthrene employed by the bacterial strain Pseudomonas chlororaphis 23aP []. The presence of this specific compound suggests that the bacteria initiate phenanthrene degradation at the 1,2- and 3,4-carbon positions. This information contributes to a deeper understanding of the microbial mechanisms involved in breaking down this pollutant. Further investigation into the enzymes involved in these specific steps could be a focus of future research.

Q2: Are there any analytical techniques mentioned in the paper used to characterize 3-(1-naphthyl)allyl alcohol?

A2: Yes, the researchers used a combination of gas chromatography–mass spectrometry (GC-MS) and thin-layer chromatography (HPTLC) to identify 3-(1-naphthyl)allyl alcohol and other metabolites present in the phenanthrene-enriched bacterial cultures []. GC-MS helps to separate and identify compounds based on their mass-to-charge ratio, while HPTLC separates compounds based on their polarity and allows for visualization of the separated components.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[rel-(+)-(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B8228948.png)

![3-Amino-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid](/img/structure/B8229044.png)